Tricitrates

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

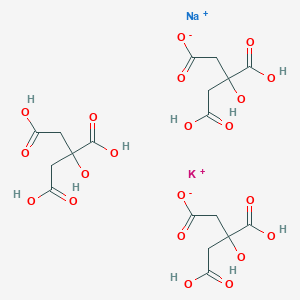

Tricitrate: ist eine Kombination aus drei verschiedenen Verbindungen: Zitronensäure, Kaliumcitrat und Natriumcitrat. Diese Verbindung wird hauptsächlich als Harnalkalisator verwendet, um den Urin weniger sauer zu machen, was bei der Behandlung von Zuständen wie Azidose, Gicht und Nierensteinen hilft . Tricitrate ist auch für seine Rolle bei der Behandlung von renaler tubulärer Azidose und Cystinose bekannt .

Vorbereitungsmethoden

Synthetische Wege und Reaktionsbedingungen: Tricitrate wird hergestellt, indem man Zitronensäure mit Kaliumcitrat und Natriumcitrat kombiniert. Die Reaktion beinhaltet die Neutralisation von Zitronensäure mit Kaliumhydroxid und Natriumhydroxid, um jeweils Kaliumcitrat und Natriumcitrat zu bilden. Die Reaktionsbedingungen beinhalten typischerweise die Aufrechterhaltung eines kontrollierten pH-Werts und einer Temperatur, um eine vollständige Neutralisation und die Bildung der gewünschten Salze zu gewährleisten.

Industrielle Produktionsmethoden: In industriellen Umgebungen wird Tricitrate durch Mischen von Zitronensäure mit Kaliumcitrat und Natriumcitrat in einem geeigneten wässrigen Medium hergestellt. Die Lösung wird dann filtriert und konzentriert, um die gewünschte Konzentration der Wirkstoffe zu erreichen. Das Endprodukt wird in der Regel als orale Lösung formuliert, um die Verabreichung zu erleichtern .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Tricitrate durchläuft verschiedene Arten von chemischen Reaktionen, darunter:

Oxidation: Tricitrate kann oxidiert werden, um Kohlendioxid und Wasser zu bilden.

Reduktion: Tricitrate kann reduziert werden, um Zitronensäure und ihre entsprechenden Salze zu bilden.

Substitution: Tricitrate kann Substitutionsreaktionen mit anderen Säuren oder Basen eingehen, um verschiedene Citratsalze zu bilden.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Häufige Reduktionsmittel sind Natriumborhydrid und Lithiumaluminiumhydrid.

Substitution: Häufige Reagenzien sind Salzsäure und Natriumhydroxid.

Hauptsächlich gebildete Produkte:

Oxidation: Kohlendioxid und Wasser.

Reduktion: Zitronensäure und ihre entsprechenden Salze.

Substitution: Verschiedene Citratsalze, abhängig von den verwendeten Reagenzien.

Wissenschaftliche Forschungsanwendungen

Tricitrate hat eine große Bandbreite an Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Wird als Puffer in verschiedenen chemischen Reaktionen verwendet, um einen stabilen pH-Wert zu erhalten.

Biologie: Wird in Zellkulturmedien verwendet, um den pH-Wert zu regulieren und wichtige Ionen für das Zellwachstum bereitzustellen.

Medizin: Wird zur Behandlung von Zuständen wie Azidose, Gicht und Nierensteinen verwendet, indem der Urin alkalisiert wird.

Industrie: Wird in der Lebensmittel- und Getränkeindustrie als Konservierungsmittel und Geschmacksverstärker verwendet.

Wirkmechanismus

Tricitrate wirkt, indem es absorbiert und zu Kaliumbicarbonat und Natriumbicarbonat metabolisiert wird, die als systemische Alkalisatoren wirken. Diese Bicarbonate helfen, überschüssige Säure im Körper zu neutralisieren, wodurch die Säure des Urins reduziert wird. Die Verbindung neutralisiert nicht den Magensaft oder stört die Verdauung, was sie für die Langzeitverwendung geeignet macht . Die molekularen Ziele sind die Nieren, wo es hilft, überschüssige Säure auszuscheiden und einen ausgeglichenen pH-Wert aufrechtzuerhalten .

Wirkmechanismus

Tricitrates works by being absorbed and metabolized to potassium bicarbonate and sodium bicarbonate, which act as systemic alkalizers. These bicarbonates help to neutralize excess acid in the body, thereby reducing the acidity of urine. The compound does not neutralize gastric juice or disturb digestion, making it suitable for long-term use . The molecular targets include the kidneys, where it helps to excrete excess acid and maintain a balanced pH .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen:

Natriumbicarbonat: Wird zur Behandlung von Azidose und zur Alkalisierung des Urins verwendet.

Kaliumbicarbonat: Wird zur Behandlung von Azidose und zur Alkalisierung des Urins verwendet.

Neut (Natriumbicarbonat): Wird für ähnliche Zwecke wie Tricitrate verwendet.

Einzigartigkeit: Tricitrate ist insofern einzigartig, als es die Wirkungen von Zitronensäure, Kaliumcitrat und Natriumcitrat kombiniert und so einen ausgewogenen Ansatz für die Alkalisierung des Urins und die Behandlung von Azidose bietet. Diese Kombination ermöglicht eine umfassendere Behandlung im Vergleich zur Verwendung einzelner Verbindungen .

Eigenschaften

Molekularformel |

C18H22KNaO21 |

|---|---|

Molekulargewicht |

636.4 g/mol |

IUPAC-Name |

potassium;sodium;3-carboxy-3,5-dihydroxy-5-oxopentanoate;2-hydroxypropane-1,2,3-tricarboxylic acid |

InChI |

InChI=1S/3C6H8O7.K.Na/c3*7-3(8)1-6(13,5(11)12)2-4(9)10;;/h3*13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);;/q;;;2*+1/p-2 |

InChI-Schlüssel |

VPFJFVSOMFYXFV-UHFFFAOYSA-L |

Kanonische SMILES |

C(C(=O)O)C(CC(=O)O)(C(=O)O)O.C(C(=O)O)C(CC(=O)[O-])(C(=O)O)O.C(C(=O)O)C(CC(=O)[O-])(C(=O)O)O.[Na+].[K+] |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-cyclopentyl-5-[(1S,9R,13R)-4-hydroxy-1,10,13-trimethyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-13-yl]pentan-3-one;methanesulfonic acid](/img/structure/B10859378.png)